![molecular formula C11H12BrNO3 B2937791 3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid CAS No. 1555873-98-7](/img/structure/B2937791.png)

3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

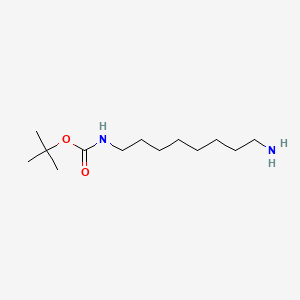

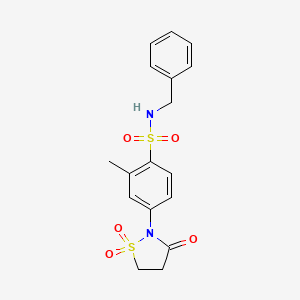

3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid is a chemical compound with a molecular formula of C11H12BrNO3 . It has a benzene ring, a carboxylic acid group, an amino group attached to an oxolan ring.

Synthesis Analysis

The synthesis of similar compounds involves reactions at the benzylic position. For instance, N-bromosuccinimide (NBS) can be used in a free radical reaction where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen to form succinimide (SH) .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring, a carboxylic acid group, and an amino group attached to an oxolan ring. The molecular weight is 286.12 .Applications De Recherche Scientifique

Enantioselective Synthesis

- The compound has been explored in the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are important in the production of β-analogues of aromatic amino acids. This involves electrophilic attack processes for introducing protected aminomethyl groups in a single step (Arvanitis et al., 1998).

Synthesis of Plant Growth Regulators

- Research includes the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid derivatives for potential use as plant growth regulators (Teitei, 1980).

Photodynamic Therapy for Cancer Treatment

- A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base demonstrates its potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin et al., 2020).

Antiviral and Cytotoxic Activities

- Compounds synthesized from similar structural components have been evaluated for their antiviral activity against viruses like HIV and HSV, showing distinct activities (Selvam et al., 2010).

Thiocyanate Transfer Reagents

- The compound's derivatives have been used in the transfer of thiocyanate groups to alkyl or benzylic bromide, important in organic synthesis (Palsuledesai et al., 2009).

Biological Activity Studies

- Studies on cadmium(II) complexes derived from similar azo ligands have been conducted to evaluate their antifungal and antibacterial activities (Jaber et al., 2021).

Microbial Biosynthesis

- The compound has been utilized in microbial biosynthesis, like in the production of 3-amino-benzoic acid from glucose using engineered E. coli co-culture systems (Zhang & Stephanopoulos, 2016).

Novel Fluorescence Probes

- Research into the development of novel fluorescence probes for detecting reactive oxygen species has also incorporated structurally related benzoic acids (Setsukinai et al., 2003).

Propriétés

IUPAC Name |

3-bromo-4-(oxolan-3-ylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-5-7(11(14)15)1-2-10(9)13-8-3-4-16-6-8/h1-2,5,8,13H,3-4,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAQJPKYHHQTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2=C(C=C(C=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2937708.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2937712.png)

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2937717.png)

![N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B2937719.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2937720.png)

![Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate](/img/structure/B2937724.png)

![4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide](/img/structure/B2937727.png)